molecular formula C18H16N6O2 B2531478 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034343-11-6

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2531478
CAS No.: 2034343-11-6
M. Wt: 348.366
InChI Key: HDBFUZWEQRUYHC-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactive Properties

Compounds related to the queried chemical structure have been synthesized through various methods, demonstrating the versatility and potential of these compounds in chemical research. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles, triazolo[1,5-a]pyrimidines, and other heterocyclic compounds, showcasing antimicrobial and antitumor activities (Riyadh, 2011)(Riyadh, 2011). The synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety also highlights the chemical diversity achievable with these frameworks (Farag et al., 2011)(Farag et al., 2011).

Potential Biological Applications

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal agents, presenting strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004)(Ismail et al., 2004). This indicates the potential of related triazolo[1,5-a]pyrimidine compounds in developing new antiparasitic therapies.

Antimicrobial and Antifungal Activities

Synthetic efforts have led to the creation of compounds with moderate effects against bacterial and fungal species, suggesting their applicability in addressing microbial resistance (Abdel‐Aziz et al., 2008)(Abdel‐Aziz et al., 2008). Moreover, synthesis and reactivity studies of enaminones and their derivatives have shown promising antimicrobial and antifungal activities, emphasizing the therapeutic potential of compounds within this class (El Azab & Khaled, 2015)(El Azab & Khaled, 2015).

Biochemical Analysis

Biochemical Properties

Triazole compounds, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction with various biomolecules contributes to their diverse biological activities .

Cellular Effects

Similar triazolo[1,5-a]pyrimidines have shown significant inhibitory activities against various cell lines . They have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects with different dosages in animal models .

Metabolic Pathways

Triazolo[1,5-a]pyrimidines are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-8-12(2)24-18(21-11)22-16(23-24)17(25)20-10-13-5-6-19-14(9-13)15-4-3-7-26-15/h3-9H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBFUZWEQRUYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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